Uridine

Overview

Description

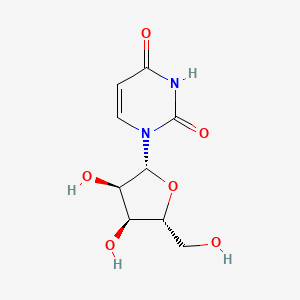

Uridine is a naturally occurring nucleoside that plays a crucial role in various physiological processes within the human body. It is a component of ribonucleic acid (RNA), which is responsible for protein synthesis and gene expression . This compound consists of a sugar molecule, ribose, bonded to a nitrogenous base, uracil. This unique structure allows this compound to participate in the formation of RNA, where it pairs with adenine through hydrogen bonds . Beyond its structural role, this compound is involved in the regulation of neurotransmitters in the brain, making it essential for cognitive function and overall brain health .

Mechanism of Action

Target of Action

Uridine, a pyrimidine nucleoside, plays a pivotal role in various biological processes . It primarily targets the nucleoside transporters in cells, entering them to participate in numerous biochemical reactions . It also targets This compound Phosphorylase 1 (UPP1) , an enzyme that catalyzes the reversible cleavage of this compound to ribose-1-phosphate and uracil .

Mode of Action

This compound interacts with its targets to influence several cellular processes. It is critical to glycogen synthesis through the formation of this compound diphosphate glucose (UDPG), which promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This process can regulate protein modification and affect its function . This compound also competes with 5-fluorouracil (5-FU) metabolites for incorporation into the genetic material of non-cancerous cells .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in nucleic acid synthesis and is critical to glycogen synthesis . It also promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation , a posttranslational modification on the hydroxyl groups of serine/threonine residues . Moreover, it maintains metabolic homeostasis during growth and cellular stress .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and elimination (ADME). It’s known that plasma this compound enters cells through nucleoside transporters . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The action of this compound results in various molecular and cellular effects. It can regulate the metabolic rate and the expression of metabolic genes . It also promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, stimulates regeneration of various tissues, and even has anti-aging effects . Moreover, it can maintain metabolic homeostasis during growth and cellular stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in ischemic cortical astrocytes, glucose deprivation-induced cellular stress was reversed with externally-sourced this compound . The maintenance of blood-mobilized this compound is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes . Therefore, maintaining this compound homeostasis is essential for maintaining basic functions and normal metabolism .

Biochemical Analysis

Biochemical Properties

Uridine is involved in several biochemical reactions, particularly in the synthesis of nucleic acids and glycogen. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is this compound phosphorylase, which catalyzes the reversible cleavage of this compound to ribose-1-phosphate and uracil . This compound also plays a role in the formation of this compound diphosphate glucose (UDPG), which is critical for glycogen synthesis . Additionally, this compound is involved in the hexosamine biosynthetic pathway, where it promotes the production of UDP-GlcNAc, a substrate for protein O-GlcNAcylation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. This compound enhances the release and availability of neurotransmitters, which are vital for mood regulation, cognitive function, and overall mental well-being . It also promotes the formation of cell membranes and synaptic structures in neurons, rejuvenates aged stem cells, and stimulates tissue regeneration .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors and transporters on the cell surface, facilitating its uptake into cells . Once inside the cell, this compound can be phosphorylated to form this compound monophosphate (UMP), which is further converted into other nucleotides . This compound also interacts with enzymes such as this compound-cytidine kinase, which catalyzes the phosphorylation of this compound and cytidine . Additionally, this compound can modulate the activity of the mitochondrial ATP-dependent potassium channel, contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions. Long-term studies have shown that this compound can reduce oxidative stress and inflammation by inhibiting the MAPK and NF-kB signaling pathways . In cell culture experiments, this compound has been found to enhance cell growth and maintain cell viability over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rotenone-induced model of Parkinson’s disease, this compound was able to dose-dependently decrease behavioral disorders and prevent neuronal death . In another study, this compound treatment prevented myocardial injury in rat models of acute ischemia and ischemia/reperfusion by activating the mitochondrial ATP-dependent potassium channel . High doses of this compound can lead to adverse effects, such as disturbances in metabolic homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the de novo synthesis and salvage pathways of pyrimidine nucleotides . It is critical for glycogen synthesis through the formation of this compound diphosphate glucose (UDPG) and promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway . This compound metabolism is tightly linked to glucose, lipid, and amino acid homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific nucleoside transporters . These transporters facilitate the uptake of this compound from the bloodstream into cells, where it can be utilized for various biochemical processes. This compound is also distributed to different tissues, including the brain, liver, and adipose tissue . The liver plays a central role in the breakdown and regulation of this compound levels in the body .

Subcellular Localization

Within cells, this compound is localized in various subcellular compartments. It is primarily found in the cytoplasm, where it participates in nucleotide synthesis and other metabolic processes . This compound can also be incorporated into RNA during transcription, contributing to the formation of messenger RNA, transfer RNA, and ribosomal RNA . Additionally, this compound is involved in the synthesis of cytidine triphosphate, which is used for the production of CDP-choline and CDP-ethanolamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine can be synthesized through various methods. One common method involves the decarboxylation of orotidylate, which is catalyzed by orotidylate decarboxylase . Another method involves the use of this compound, sodium dihydrogen phosphate, glucose, and magnesium sulfate in a fermentation process .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using yeast strains such as Saccharomyces cerevisiae. The fermentation process includes the use of specific nutrients and controlled conditions to optimize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Uridine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, this compound can be oxidized to uracil and ribose-1-phosphate by this compound phosphorylase .

Common Reagents and Conditions: Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the nucleoside .

Major Products: The major products formed from this compound reactions include uracil, ribose-1-phosphate, and various this compound derivatives that have been modified for specific applications .

Scientific Research Applications

Uridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uridine is one of the five standard nucleosides that make up nucleic acids, the others being adenosine, thymidine, cytidine, and guanosine . Compared to these nucleosides, this compound is unique in its ability to regulate neurotransmitters and provide neuroprotective effects . Similar compounds include cytidine, which also plays a role in RNA synthesis, and thymidine, which is found in DNA rather than RNA .

Biological Activity

Uridine is a pyrimidine nucleoside that plays a crucial role in various biological processes, including metabolic regulation, cellular signaling, and neuroprotection. This article provides an overview of this compound's biological activities, supported by research findings and case studies.

1. Metabolic Functions

This compound is involved in several metabolic pathways, primarily through its role in nucleic acid synthesis and glycogen metabolism. It is converted into this compound diphosphate glucose (UDP-Glc) and this compound monophosphate (UMP), which are essential for carbohydrate metabolism and nucleotide synthesis.

Table 1: Key Metabolic Pathways Involving this compound

| Metabolic Pathway | Role of this compound |

|---|---|

| Glycogen Synthesis | Forms UDP-Glc, promoting glycogen production |

| Nucleotide Synthesis | Converted to UMP via salvage pathways |

| Hexosamine Biosynthetic Pathway | Supplies UDP-GlcNAc for protein modification |

Research indicates that abnormal levels of this compound are associated with metabolic disorders such as diabetes and obesity. Elevated this compound levels can promote insulin secretion in the short term, but may lead to insulin resistance over time by increasing O-GlcNAcylation of proteins involved in glucose metabolism .

2. Neuroprotective Effects

This compound has demonstrated neuroprotective properties, particularly in the context of neurodegenerative diseases. It enhances neuronal health by promoting the synthesis of phospholipids necessary for cell membrane integrity and function.

Case Study: Alzheimer’s Disease

In studies involving Alzheimer’s disease models, this compound supplementation was shown to increase O-GlcNAcylation of tau proteins, reducing their phosphorylation and aggregation. This suggests a potential therapeutic role for this compound in mitigating tau pathology .

3. Influence on Aging

Recent research has identified this compound as a key player in combating aging-related decline in cellular function. It has been shown to rejuvenate aged stem cells and enhance regenerative capacities across various tissues .

Table 2: Effects of this compound on Aging

| Biological Function | Effect of this compound |

|---|---|

| Stem Cell Activity | Enhances proliferation and differentiation |

| Mitochondrial Function | Improves mitochondrial gene expression |

| Cellular Senescence | Reduces markers of senescence |

4. Role in Cancer Metabolism

This compound also plays a significant role in cancer metabolism, particularly in pancreatic ductal adenocarcinoma (PDA). Studies indicate that under glucose-deprived conditions, this compound can be utilized as a metabolic fuel, supporting cancer cell survival and proliferation .

Research Findings: this compound in Cancer Cells

- Increased Glycolytic Flux : this compound supplementation led to elevated levels of glycolytic intermediates and lactate secretion.

- Enhanced Bioenergetics : In vitro assays showed that this compound supports ATP production in cancer cells when glucose is limited.

5. Conclusion

This compound is a multifaceted metabolite with significant implications for metabolic health, neuroprotection, aging, and cancer biology. Its ability to modulate critical biological processes underscores its potential as a therapeutic agent in various diseases.

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891555 | |

| Record name | Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |

| Record name | Uridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

34.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139953 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58-96-8, 69-75-0 | |

| Record name | Uridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine-t | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine-t | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHI7HQ7H85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 °C | |

| Record name | Uridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02745 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000296 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.